molecular formula C12H22O3 B14256085 Nonanoic acid, 3-methyl-4-oxo-, ethyl ester CAS No. 344798-49-8

Nonanoic acid, 3-methyl-4-oxo-, ethyl ester

Cat. No.: B14256085
CAS No.: 344798-49-8
M. Wt: 214.30 g/mol
InChI Key: SMJQOCFRGMBQGT-UHFFFAOYSA-N
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Description

Nonanoic acid, 3-methyl-4-oxo-, ethyl ester is an organic compound with the molecular formula C12H22O3. It is an ester derived from nonanoic acid, which is a nine-carbon fatty acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonanoic acid, 3-methyl-4-oxo-, ethyl ester can be synthesized through the esterification of nonanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction involves heating the mixture under reflux conditions to facilitate the formation of the ester. The product is then purified through neutralization, washing, and distillation .

Industrial Production Methods

Industrial production of this compound typically involves the ozonolysis of oleic acid, followed by esterification with ethanol. This method is efficient and yields a high purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid, 3-methyl-4-oxo-, ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Hydrolysis: Nonanoic acid and ethanol.

    Reduction: Primary alcohols.

    Oxidation: Oxidized derivatives of nonanoic acid.

Scientific Research Applications

Nonanoic acid, 3-methyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nonanoic acid, 3-methyl-4-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonanoic acid and ethanol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonanoic acid, 3-methyl-4-oxo-, ethyl ester is unique due to its specific structural features, including the 3-methyl-4-oxo substitution. This structural variation imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

344798-49-8

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 3-methyl-4-oxononanoate

InChI

InChI=1S/C12H22O3/c1-4-6-7-8-11(13)10(3)9-12(14)15-5-2/h10H,4-9H2,1-3H3

InChI Key

SMJQOCFRGMBQGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(C)CC(=O)OCC

Origin of Product

United States

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